![molecular formula C6H10N2O2 B13616969 N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydroxylamine group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ionic liquids as solvents has been shown to improve the yield and recyclability of the reaction components .
化学反应分析
Types of Reactions
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
科学研究应用
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions .
相似化合物的比较
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in adjacent positions.
Oxazoline: A reduced form of oxazole with a single double bond.
Oxazolidine: A fully saturated derivative of oxazole.
Uniqueness
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is unique due to the presence of both the oxazole ring and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-7-9/h7,9H,3H2,1-2H3 |
InChI 键 |
ZQHFVSBGCQPHBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)CNO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


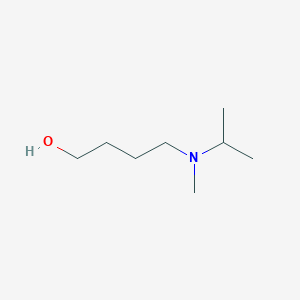
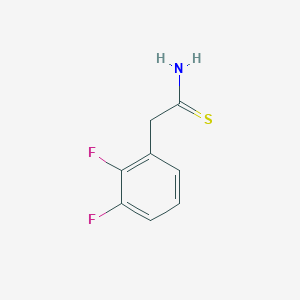
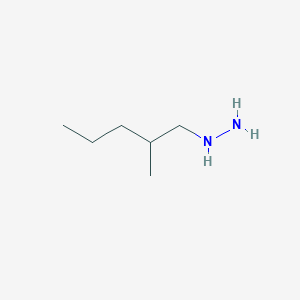
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
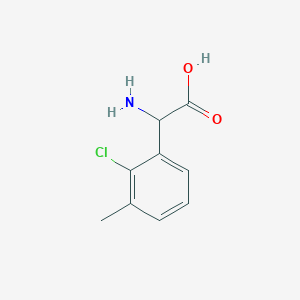
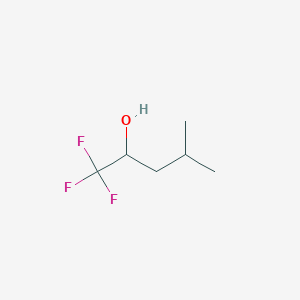
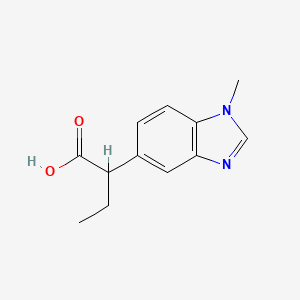
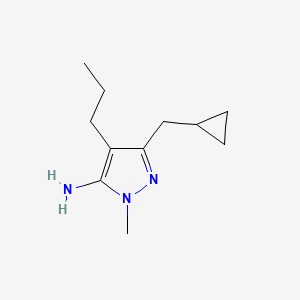
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
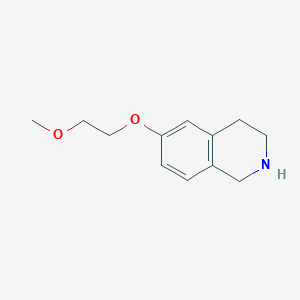
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
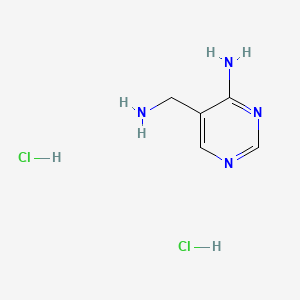
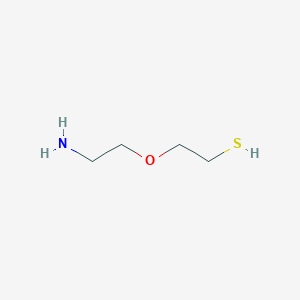
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
